molecular formula C18H16ClNO3S B2434519 5-chloro-N-(furan-3-ylmethyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide CAS No. 1421442-64-9

5-chloro-N-(furan-3-ylmethyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B2434519
CAS No.: 1421442-64-9
M. Wt: 361.84
InChI Key: GGSRRZAADGOUIQ-UHFFFAOYSA-N
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Description

5-chloro-N-(furan-3-ylmethyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide is an organic compound that features a benzamide core substituted with chloro, methoxy, furan, and thiophene groups

Properties

IUPAC Name

5-chloro-N-(furan-3-ylmethyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3S/c1-22-17-5-4-14(19)9-16(17)18(21)20(10-13-6-7-23-12-13)11-15-3-2-8-24-15/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSRRZAADGOUIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N(CC2=COC=C2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(furan-3-ylmethyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: 5-chloro-2-methoxybenzoic acid, furan-3-ylmethanol, and thiophen-2-ylmethanol.

    Step 1: Conversion of 5-chloro-2-methoxybenzoic acid to its corresponding acid chloride using thionyl chloride (SOCl₂).

    Step 2: Reaction of the acid chloride with furan-3-ylmethanol in the presence of a base such as triethylamine to form the ester intermediate.

    Step 3: Reduction of the ester to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄).

    Step 4: Formation of the final product by reacting the alcohol with thiophen-2-ylmethanol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(furan-3-ylmethyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group (if present) can be reduced to an amine using hydrogenation or metal hydrides.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of epoxides or sulfoxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry

In organic synthesis, 5-chloro-N-(furan-3-ylmethyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.

Biology

This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structure suggests potential interactions with biological targets such as enzymes or receptors.

Medicine

Potential medicinal applications include its use as a lead compound for the development of new pharmaceuticals, particularly those targeting specific pathways in diseases such as cancer or infectious diseases.

Industry

In the materials science industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-chloro-N-(furan-3-ylmethyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The furan and thiophene rings could facilitate binding to hydrophobic pockets, while the methoxy and chloro groups might participate in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(furan-2-ylmethyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide
  • 5-chloro-N-(furan-3-ylmethyl)-2-methoxy-N-(thiophen-3-ylmethyl)benzamide
  • 5-chloro-N-(furan-3-ylmethyl)-2-ethoxy-N-(thiophen-2-ylmethyl)benzamide

Uniqueness

The unique combination of furan, thiophene, methoxy, and chloro groups in 5-chloro-N-(furan-3-ylmethyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide provides distinct chemical properties and reactivity. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique characteristics

Biological Activity

5-chloro-N-(furan-3-ylmethyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a chloro group, methoxy group, and two heterocyclic moieties (furan and thiophene). These structural elements contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies indicate that it may act as an inhibitor of certain enzymes involved in disease processes, similar to other benzamide derivatives which have shown efficacy against cancer and inflammatory diseases.

Anticancer Properties

Several studies have suggested that benzamide derivatives exhibit anticancer properties. For instance, compounds with similar structural features have been reported to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to apoptosis and cell cycle regulation.

Table 1: Summary of Anticancer Activity in Related Compounds

Compound NameTargetCancer TypeIC50 (µM)
Compound AEnzyme XBreast Cancer5.0
Compound BEnzyme YLung Cancer3.2
This compoundTBDTBDTBD

Antimicrobial Activity

In addition to anticancer effects, benzamide derivatives have been explored for their antimicrobial properties. The compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways could be responsible for its antimicrobial effects.

Table 2: Antimicrobial Activity of Related Compounds

Compound NameMicroorganismMinimum Inhibitory Concentration (MIC)
Compound CE. coli8 µg/mL
Compound DS. aureus4 µg/mL
This compoundTBDTBD

Case Studies

  • Case Study on Anticancer Activity : A recent study investigated the effects of a structurally similar compound on human breast cancer cells, demonstrating significant inhibition of cell growth through apoptosis induction. The study highlighted the potential for further development of similar compounds targeting breast cancer.
  • Case Study on Antimicrobial Effects : Another research effort focused on the antimicrobial properties of benzamide derivatives, revealing that certain compounds effectively inhibited the growth of resistant bacterial strains. This underscores the relevance of exploring new derivatives like this compound in combating antibiotic resistance.

Q & A

Q. What are the common synthetic routes for 5-chloro-N-(furan-3-ylmethyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide?

The synthesis typically involves multi-step reactions starting with a benzamide core. Key steps include:

  • Chlorination of the benzene ring using agents like N-bromosuccinimide (NBS) or Cl₂ under catalytic conditions.
  • Methoxy group introduction via nucleophilic substitution or methylation of a hydroxyl precursor.
  • Dual alkylation of the amide nitrogen using furan-3-ylmethyl and thiophen-2-ylmethyl halides, often in the presence of a base like NaH or K₂CO₃. Reaction conditions (temperature, solvent polarity, and pH) critically influence yield and purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and connectivity. For example, methoxy protons resonate at ~δ 3.8–4.0 ppm, while aromatic protons from furan/thiophene appear at δ 6.5–7.5 ppm.
  • HRMS : Validates molecular weight (e.g., expected [M+H]⁺ for C₁₈H₁₇ClNO₃S is 362.06).
  • IR Spectroscopy : Identifies functional groups (amide C=O stretch ~1650–1680 cm⁻¹) .

Q. What are the key functional groups influencing its reactivity?

  • The benzamide core allows hydrogen bonding and π-π stacking.
  • Chloro and methoxy groups enhance electrophilicity and solubility.
  • Furan and thiophene rings contribute to aromatic interactions and potential bioactivity .

Q. What preliminary biological assays evaluate its activity?

  • Enzyme inhibition assays (e.g., COX-2 or kinase targets) using fluorogenic substrates.
  • Antimicrobial screening via broth microdilution (MIC determination).
  • Cytotoxicity testing on cancer cell lines (e.g., MTT assay) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities?

Single-crystal X-ray diffraction with SHELX refinement (e.g., SHELXL for small-molecule structures) provides precise bond lengths/angles. For instance, the dihedral angle between the benzamide and thiophene rings can confirm steric effects. Hydrogen-bonding networks (e.g., N–H···O) stabilize crystal packing and inform solubility .

Q. What strategies analyze structure-activity relationships (SAR) for this compound?

  • Analog synthesis : Modify substituents (e.g., replacing Cl with Br or methoxy with ethoxy) to assess bioactivity changes.
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to targets like enzymes or receptors.
  • Pharmacophore modeling : Identifies critical interaction points (e.g., hydrophobic pockets accommodating thiophene) .

Q. How are contradictions between computational predictions and experimental data addressed?

  • Free-energy perturbation (FEP) : Quantifies binding energy discrepancies.
  • Synchrotron-based crystallography : Resolves electron density maps to validate docking poses.
  • Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to refine computational models .

Q. What methodologies study interactions with biological macromolecules?

  • Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (kₐ, kᵈ).
  • Fluorescence polarization : Monitors competitive displacement of fluorescent probes.
  • Cryo-EM : Visualizes compound binding to large complexes (e.g., ribosomes) at near-atomic resolution .

Q. How is the compound’s electronic configuration analyzed for material science?

  • Cyclic Voltammetry : Measures redox potentials (e.g., thiophene’s π-conjugation enhances conductivity).
  • DFT Calculations : Predict HOMO/LUMO gaps for optoelectronic applications.
  • UV-Vis Spectroscopy : Identifies charge-transfer transitions (e.g., λₐᵦₛ ~300–400 nm for furan-thiophene systems) .

Q. What experimental approaches determine its mechanism of action?

  • RNA-Seq : Identifies differentially expressed genes in treated vs. untreated cells.
  • Western Blotting : Tracks phosphorylation/expression of pathway proteins (e.g., MAPK/ERK).
  • Metabolomics (LC-MS) : Profiles metabolic shifts (e.g., TCA cycle disruption) .

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